molecular formula C20H17N3O6S B2649394 2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 831207-18-2

2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2649394
CAS RN: 831207-18-2
M. Wt: 427.43
InChI Key: KLEVGJHRDQCSOV-UHFFFAOYSA-N
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Description

2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the sulfonamide family. It is also known as BSNB, and it has various applications in scientific research. BSNB is a white crystalline powder that is soluble in organic solvents like chloroform and dimethyl sulfoxide. It has a molecular weight of 425.46 g/mol and a melting point of 233-235°C.

Scientific Research Applications

Anticoagulant and Profibrinolytic Properties

Sulfenamide and sulfonamide derivatives of metformin, which share structural motifs with the compound , have been explored for their anticoagulant and profibrinolytic properties. Research indicates that certain derivatives can significantly influence hemostasis parameters, such as Thrombin Time (TT) and Factor X activity, demonstrating potential for treating conditions characterized by impaired coagulation and fibrinolysis processes (Markowicz-Piasecka et al., 2018).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents similar to the compound of interest, have been evaluated for their role in corrosion inhibition, particularly for mild steel in acidic conditions. These studies reveal that such derivatives can significantly enhance corrosion resistance, suggesting applications in industrial processes and materials preservation (Mishra et al., 2018).

Pharmacologically Active Polymers

Research into sulfamethoxazole polymers, which incorporate benzenesulfonamide groups, has highlighted their antimicrobial efficacy. The structural modifications in these compounds result in enhanced pharmacological activity, providing a pathway for developing novel antimicrobial agents (Thamizharasi et al., 2002).

Antihypertensive and Diuretic Agents

Quinazoline derivatives substituted with benzene sulfonamide have been synthesized and evaluated for their diuretic and antihypertensive effects. This research shows promising results for these compounds as potential treatments for hypertension and related cardiovascular conditions (Rahman et al., 2014).

Inhibition of Carbonic Anhydrases

Studies on 4-(2-substituted hydrazinyl)benzenesulfonamides have demonstrated their potent inhibitory effects on human carbonic anhydrase enzymes. These findings suggest potential applications in treating diseases where modulation of carbonic anhydrase activity is beneficial, such as glaucoma or certain metabolic disorders (Gul et al., 2016).

GPCR Antagonists

Research into suramin-derived compounds, including benzenesulfonamide derivatives, has identified dual antagonists of pro-inflammatory G protein-coupled receptors. These findings may contribute to the development of new treatments for inflammatory diseases by targeting multiple signaling pathways (Pillaiyar et al., 2019).

properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-29-19-12-11-14(23(25)26)13-18(19)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEVGJHRDQCSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(2-methoxy-5-nitrophenyl)benzamide

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